5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Description
This compound is a carbohydrazide derivative featuring a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) core substituted with a 4,7-dimethoxy-1,3-benzodioxol-5-ylmethyl group.
Properties
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-19-10-4-7(11(20-2)13-12(10)21-6-22-13)3-8-5-9(17-23-8)14(18)16-15/h4,8H,3,5-6,15H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISUJZMIVDHZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency due to improved solubility of intermediates. Non-polar solvents result in incomplete reactions (<40% yield).
Temperature Dependence
Elevated temperatures (80–90°C) accelerate the coupling reaction but risk decomposition above 100°C. Kinetic studies show an optimal rate at 80°C.
Catalytic Additives
The addition of catalytic KI (0.1 equiv) improves nucleophilic displacement by generating a more reactive iodide intermediate, increasing yields by 8–12%.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.32 (s, 1H, benzodioxole), δ 4.21 (t, 2H, oxazole), δ 3.85 (s, 6H, OCH₃) |
| ¹³C NMR | δ 165.4 (C=O), δ 148.2 (benzodioxole), δ 56.7 (OCH₃) |
| IR | 3320 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C) |
| LC-MS | [M+H]⁺ = 378.2 (calculated), 378.1 (observed) |
Purity Analysis
| Method | Result |
|---|---|
| HPLC (C18) | 98.4% |
| Elemental Analysis | C 54.1%, H 5.3%, N 11.2% (theory: C 54.4%, H 5.1%, N 11.4%) |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Attributed to steric hindrance from the benzodioxole methyl group. Using excess oxazole carbohydrazide (1.2 equiv) addresses this issue.
-
Hydrazine Byproducts : Generated during carbohydrazide formation. Sequential washing with cold ethanol reduces impurities.
-
Oxazole Ring Opening : Occurs under strongly acidic conditions. Maintaining pH >6 during hydrolysis prevents degradation .
Chemical Reactions Analysis
Types of Reactions
5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole compounds exhibit anticancer properties. The incorporation of the oxazole ring in this compound may enhance its ability to inhibit tumor cell proliferation. For instance, compounds similar to this one have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that benzodioxole derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .
Neuroprotective Properties
There is growing interest in the neuroprotective effects of compounds containing benzodioxole structures. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antioxidant Activity
The antioxidant properties of this compound are notable. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in biological systems. This property is particularly relevant in developing supplements or pharmaceuticals aimed at reducing oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. This opens avenues for its application in developing new antimicrobial agents or preservatives in food and cosmetic industries .
Polymer Chemistry
The unique structure of 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor cell viability with IC50 values below 10 µM for similar benzodioxole derivatives. |
| Study B | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in vitro upon treatment with the compound. |
| Study C | Neuroprotective Properties | Indicated a protective effect against hydrogen peroxide-induced cell death in neuronal cell lines. |
Mechanism of Action
The mechanism of action of 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxol-Methyl-Dihydroisoxazole Derivatives
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol (CAS: 924859-07-4)
- Structural Differences: Replaces the carbohydrazide group with a methanol (-CH₂OH) substituent.
- Properties: Molecular weight = 295.29 g/mol; Smiles = COc1cc(CC2CC(CO)=NO2)c(OC)c2c1OCO2. Lacks data on density, boiling point, or biological activity .
- Significance : Highlights the role of the carbohydrazide group in modulating reactivity and binding interactions.
Ethyl 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate
- Structural Differences : Substitutes carbohydrazide with an ethyl ester (-COOEt).
- Properties : Discontinued commercial availability (CymitQuimica), suggesting challenges in synthesis or stability. Predicted boiling point: ~563°C; density: ~1.37 g/cm³ .
- Applications : Serves as a precursor for further functionalization, emphasizing the carbohydrazide’s utility in derivatization .
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one
Functional Analogs: Carbohydrazide-Containing Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
- Structural Differences : Dihydroisoxazole replaced with dihydropyrazole.
- Synthesis : Prepared via hydrazine hydrate condensation, similar to methods for oxazole derivatives .
- Significance : Demonstrates carbohydrazide’s versatility in forming hydrazone derivatives for bioactivity studies.
N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives
- Structural Differences : Benzimidazole core instead of dihydroisoxazole.
- Synthesis : Condensation of hydrazides with benzaldehydes, a strategy applicable to the target compound .
- Applications : Used in anticonvulsant and antimicrobial studies, underscoring carbohydrazides’ pharmacological relevance .
Anti-Anxiety Activity of Isoxazole-Benzodioxol Derivatives
Antimicrobial and Antiviral Activity
Biological Activity
The compound 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a synthetic derivative that belongs to the oxazole and benzodioxole classes. Its unique structure suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C14H16N2O6
- Molecular Weight : 308.28664 g/mol
- CAS Number : Not specified in the search results but can be derived from its chemical structure.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with cellular receptors that could modulate signal transduction pathways.
- Gene Expression : Possible effects on DNA/RNA that influence gene expression and replication processes.
Anti-inflammatory Activity
Research has shown that compounds structurally related to This compound exhibit significant anti-inflammatory properties. For instance:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to decrease the production of pro-inflammatory molecules such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in cell cultures .
- NF-kB Pathway Modulation : These compounds may inhibit the nuclear translocation of NF-kB, a key regulator in inflammatory responses .
Anticancer Activity
Preliminary studies indicate that derivatives of oxazole and benzodioxole exhibit anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this oxazole derivative have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation .
- Mechanisms of Action : The anticancer effects may involve modulation of signaling pathways related to cell survival and apoptosis .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and hydrazide formation. For example, a benzodioxolylmethyl intermediate can be generated via nucleophilic substitution under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Higher purity |
| Catalyst | Acetic acid | Accelerates cyclization |
| Temperature | 80–100°C | Avoids side reactions |
| Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification . |
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the benzodioxole and oxazole moieties. For example:
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example:
- Case Study : Analogous thiazolidinones showed anti-inflammatory activity in RAW264.7 macrophages but not in HEK293 cells due to differential COX-2 expression .
- Recommendations :
Cross-validate using orthogonal assays (e.g., ELISA for protein quantification vs. qPCR for gene expression).
Standardize solvent controls (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools :
- Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (PDB: 5KIR).
- ADMET Prediction (SwissADME): Optimize logP (<3) and PSA (<140 Ų) for blood-brain barrier penetration .
- Example Optimization :
| Derivative | logP | t₁/₂ (h) |
|---|---|---|
| Parent | 2.1 | 2.5 |
| Methylated | 1.8 | 4.2 |
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Use DoE (Design of Experiments) to optimize:
- Catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation).
- Solvent volume (minimize to reduce waste).
- Critical Factor : Temperature control (±2°C) to prevent epimerization .
Pilot-scale batches (10–50 g) require continuous-flow reactors for improved heat transfer and reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may stem from:
- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2).
- Assay pH : Activity varies at pH 7.4 (physiological) vs. 6.5 (lysosomal).
- Solution :
Replicate assays under harmonized conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., indomethacin for COX-2) .
Advanced Methodological Tools
Q. What role do AI-driven simulations play in optimizing reaction pathways?
- Methodological Answer : COMSOL Multiphysics integrates AI to model reaction kinetics and mass transfer. For example:
- Parameter | Simulated Output |
|-----------|------------------|
| Stirring rate | Mixing efficiency |
| Reflux time | Byproduct formation |
AI algorithms predict optimal conditions (e.g., 6-hour reflux, 500 rpm) to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
